molecular formula C10H11NO B1291981 3-(Propan-2-yloxy)benzonitrile CAS No. 363185-45-9

3-(Propan-2-yloxy)benzonitrile

Cat. No.: B1291981
CAS No.: 363185-45-9
M. Wt: 161.2 g/mol
InChI Key: OYUCWSBVVRRERP-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)benzonitrile: is an organic compound with the molecular formula C₁₀H₁₁NO . It is characterized by a benzene ring substituted with a nitrile group and a propan-2-yloxy group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Propan-2-yloxy)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution, where the propan-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed:

    Oxidation: 3-(Propan-2-yloxy)benzoic acid.

    Reduction: 3-(Propan-2-yloxy)benzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Propan-2-yloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: Although not a drug itself, this compound is used in the synthesis of pharmaceutical compounds. It is a precursor in the production of drugs that target specific biological pathways.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)benzonitrile depends on its chemical reactivity. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The propan-2-yloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    3-(Methoxy)benzonitrile: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    3-(Ethoxy)benzonitrile: Contains an ethoxy group instead of a propan-2-yloxy group.

    4-(Propan-2-yloxy)benzonitrile: Similar structure but with the propan-2-yloxy group in the para position.

Uniqueness: 3-(Propan-2-yloxy)benzonitrile is unique due to the presence of the propan-2-yloxy group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUCWSBVVRRERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A combination of 32 g (268 mmol, Aldrich) 3-cyanophenol, 26.9 mL (268 mmol) 2-iodopropane, and 88 g (269 mmol) cesium carbonate in 1:1 CH2Cl2:CH3CN was heated to reflux and allowed to stir overnight. HPLC/MS showed pure product so the suspension was filtered, washed with CH3CN and concentrated. The remaining oil was dissolved in CH2Cl2 and filtered thru a short pad of silica with CH2Cl2. The filtrate was concentrated to dryness to give the product. An alternative preparation uses the conditions similar to the above except that potassium carbonate is used as the base.
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